REACTION_CXSMILES
|
C1(C)C=CC(S(N[C@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)N)(=O)=O)=CC=1.C(O)(C)C.CC(C)([O-])C.[K+].[Cl:37][CH2:38][C:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([N:47]([CH3:49])[CH3:48])[CH:42]=1)=[O:40]>C(O)(C)C>[Cl:37][CH2:38][CH:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([N:47]([CH3:49])[CH3:48])[CH:42]=1)[OH:40] |f:1.2.3|
|
Name
|
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
|
Quantity
|
1.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N[C@@H]([C@H](N)C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
potassium tert-butoxide isopropyl alcohol
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
98.8 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC(=CC=C1)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
substrate were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(O)C1=CC(=CC=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.3 mg | |
YIELD: PERCENTYIELD | 95.3% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |